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molecular formula C17H18N2O7S B8603635 3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 57584-24-4

3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Cat. No. B8603635
M. Wt: 394.4 g/mol
InChI Key: ARKSZABIBVMPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04118587

Procedure details

The chlorobutyramide 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid (11.0 g) was added to a solution of KOH (40 g) in water 100 ml. The resulting solution was stirred and heated under reflux overnight. After cooling it was acidified with 3N acqueous HCl, chilled by adding ice and the product collected, washed and air-dried. A recrystallization from aq. acetone gave 9.80 g (77% on two steps) of N-(2-phenoxy-3-sulfamyl-5-carboxyphenyl)-γ-aminobutyric acid as colorless crystals with m.p. 240°-241°; ir (Nujol) 3400, 3300, 2600 (broad), 1700, 1610, 1590, and 1550 cm-1 ; nmr (CDCl3 /d6 -DMSO) 1.4-2.3 (m, 4H), 3.15 (m, 2H), 4.2 (broad, NH), 6.43 (s, SO2NH2), 6.65-7.4 (m, C6H5), 7.57 (d, J=2, CH), and 7.92 ppm (d, CH); mass spectrum m/e 283 (100%) and 394 (M+ ).
Name
chlorobutyramide 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCCCC([NH:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:24](=[O:27])(=[O:26])[NH2:25])[C:16]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]([OH:13])=[O:12])=O.Cl[CH:29]([CH2:33][CH3:34])[C:30](N)=[O:31].[OH-:35].[K+].Cl>O>[O:17]([C:16]1[C:15]([S:24](=[O:26])(=[O:27])[NH2:25])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[NH:7][CH2:34][CH2:33][CH2:29][C:30]([OH:35])=[O:31])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1,2.3|

Inputs

Step One
Name
chlorobutyramide 3-(γ-chlorobutyrylamino)-4-phenoxy-5-sulfamylbenzoic acid
Quantity
11 g
Type
reactant
Smiles
ClCCCC(=O)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O.ClC(C(=O)N)CC
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
TEMPERATURE
Type
TEMPERATURE
Details
chilled
ADDITION
Type
ADDITION
Details
by adding ice
CUSTOM
Type
CUSTOM
Details
the product collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
A recrystallization from aq. acetone

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C=C(C=C1S(N)(=O)=O)C(=O)O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 120.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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